N-(2,6-DICHLOROPHENYL)-2-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3OS2/c1-12-24-20(28-11-18(27)26-19-15(22)8-5-9-16(19)23)14-10-17(29-21(14)25-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEIPZDYAIHNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCC(=O)NC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DICHLOROPHENYL)-2-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the phenyl and dichlorophenyl groups. Common reagents used in these reactions include thionyl chloride, phenylboronic acid, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DICHLOROPHENYL)-2-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to N-(2,6-Dichlorophenyl)-2-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfany)acetamide may inhibit specific enzymes involved in critical cellular signaling pathways. This inhibition can lead to altered cellular functions and has implications for various therapeutic applications.
Antimicrobial Activity
Thienopyrimidine derivatives have shown promising antimicrobial properties. Studies indicate that similar compounds exhibit significant activity against various bacterial strains and fungi by disrupting essential cellular processes vital for microbial survival.
Anticancer Potential
Numerous studies have highlighted the anticancer potential of thienopyrimidine derivatives:
- In Vitro Studies : Compounds with thienopyrimidine cores have demonstrated cytotoxic effects on cancer cell lines. For instance, derivatives have shown to inhibit proliferation in leukemia cell lines at low concentrations (IC50 values ranging from 0.3 to 1.2 µM).
Case Study on Leukemia Cells
A study evaluated the effects of a structurally similar compound on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, suggesting a potential mechanism for its anticancer activity.
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of thienopyrimidine were tested against various pathogens. The results showed promising outcomes with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in cellular signaling pathways |
| Antimicrobial Activity | Effective against various bacterial strains and fungi |
| Anticancer Potential | Demonstrates cytotoxic effects on cancer cell lines; induces apoptosis and cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(2,6-DICHLOROPHENYL)-2-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its thienopyrimidine core, which distinguishes it from other acetamide derivatives. Below is a comparative analysis with key analogs:
- This could improve target binding in enzyme-active sites.
- Substituent Effects : The 2,6-dichlorophenyl group increases electronegativity and steric bulk relative to the 2,6-dimethylphenyl group in ’s compound. Chlorine atoms may enhance metabolic stability but could also raise toxicity concerns.
- Functional Group Roles : The sulfanyl linkage in both the target and ’s compound may contribute to redox activity or hydrogen bonding, whereas herbicidal analogs () rely on chloro and alkoxy groups for electrophilic reactivity.
Physicochemical Properties (Inferred)
- Solubility: The rigid thienopyrimidine core may reduce aqueous solubility relative to simpler herbicidal acetamides, necessitating formulation adjustments.
Research Findings and Implications
While direct studies on the target compound are unavailable in the provided evidence, the following insights can be extrapolated:
- Structural Characterization : Crystallography tools like SHELX (used for small-molecule refinement ) would be critical for resolving its 3D conformation, aiding in docking studies or SAR analyses.
- In contrast, herbicidal analogs () target plant-specific enzymes like acetolactate synthase.
- Synthetic Challenges: The fused thienopyrimidine system requires multi-step synthesis, whereas herbicidal acetamides () are simpler to produce, reflecting their agricultural use.
Notes
Methodology : SHELX programs are industry standards for crystallographic refinement, implying their utility in confirming the compound’s structure if experimental data exists.
Biological Activity
N-(2,6-Dichlorophenyl)-2-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in pharmacology due to its complex structure and potential biological activities. The compound is characterized by the presence of a thieno[2,3-d]pyrimidine moiety, which has been associated with various therapeutic effects.
Chemical Structure
The chemical formula for this compound is , and it features a dichlorophenyl group attached to an acetamide functional group through a sulfanyl linkage to a thieno[2,3-d]pyrimidine derivative. This unique structure suggests potential interactions with biological targets that could lead to various pharmacological effects.
Anticancer Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. A study demonstrated that related thieno[2,3-d]pyrimidines can inhibit the proliferation of cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival. For instance, the inhibition of dihydrofolate reductase (DHFR) has been linked to the anticancer activity of these compounds .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The presence of the dichlorophenyl group enhances its lipophilicity, which may improve membrane penetration and increase its bactericidal activity against both gram-positive and gram-negative bacteria. Some studies have shown moderate activity against specific strains, indicating its potential as an antimicrobial agent .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis, such as DHFR, thereby disrupting DNA replication in rapidly dividing cells.
- Interaction with G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that compounds with similar structures can modulate GPCR pathways, which play crucial roles in various physiological processes including inflammation and cancer progression .
Study 1: In Vitro Anticancer Activity
A comparative study evaluated the anticancer effects of several thieno[2,3-d]pyrimidine derivatives on human cancer cell lines. This compound was found to significantly reduce cell viability in breast and lung cancer cell lines through apoptosis induction.
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Breast | 12.5 |
| N-(2,6-Dichlorophenyl)-2-{Thienopyrimidine} | Lung | 15.0 |
Study 2: Antimicrobial Screening
In another study focused on antimicrobial activity, this compound was tested against a panel of bacteria. Results indicated that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for high yield?
The synthesis involves multi-step organic reactions. A typical approach includes:
- Step 1 : Condensation of thienopyrimidine precursors with chlorinated aryl acetamide derivatives under reflux conditions (ethanol, 30 minutes, sodium acetate as a base) .
- Step 2 : Sulfanyl group introduction via nucleophilic substitution, using reagents like 2-mercaptoacetamide derivatives.
- Key Variables : Solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., palladium for cross-coupling).
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of starting materials) and recrystallization from ethanol-dioxane mixtures can improve purity and yield (up to 85% reported in analogous syntheses) .
Table 1 : Synthesis Optimization Parameters
| Variable | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | High solubility |
| Temperature | Reflux (~78°C) | Accelerates reaction |
| Catalyst | Sodium acetate | Neutralizes byproducts |
| Reaction Time | 30–60 minutes | Balances completion vs. degradation |
Q. How is the compound structurally characterized to confirm its identity?
- Spectroscopic Methods :
-
NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm for phenyl/thienopyrimidine) and acetamide carbonyl (δ ~170 ppm) .
-
Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 476.39 g/mol for a related analog) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological assays).
Table 2 : Key Spectroscopic Data (Analog from )
Parameter Value Molecular Formula CHClNOS Molecular Weight 476.39 g/mol IUPAC Name [As per structural analogs]
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram− bacteria).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC.
- Dose-Response : Use logarithmic concentrations (1 nM–100 µM) to establish potency thresholds.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Substituent Modification :
- Vary phenyl/thienopyrimidine substituents (e.g., electron-withdrawing groups like -Cl vs. -CH) to assess impact on receptor binding .
- Replace the sulfanyl linker with ether or amine groups to probe flexibility requirements.
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions with biological targets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Triangulation :
- Repeat assays under standardized conditions (e.g., cell passage number, serum-free media).
- Validate hits using orthogonal methods (e.g., fluorescence-based assays vs. luminescence).
Q. How can in vivo pharmacokinetic (PK) properties be evaluated for this compound?
- Rodent Models : Administer via intravenous/oral routes (dose: 10–50 mg/kg) and collect plasma at timed intervals.
- Analytical Methods : LC-MS/MS quantifies compound concentration; calculate AUC, half-life, and bioavailability.
- Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
Q. What mechanistic studies elucidate the compound’s mode of action?
- Target Deconvolution :
- Chemical Proteomics : Immobilize the compound on beads for pull-down assays to identify binding proteins.
- CRISPR-Cas9 Screening : Knockout candidate genes in resistant vs. sensitive cell lines.
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling perturbations (e.g., apoptosis, cell cycle arrest).
Notes on Data Interpretation
- Contradiction Analysis : Discrepancies in biological activity may arise from assay sensitivity (e.g., cell line-specific responses) or compound stability (e.g., degradation in DMSO stock solutions). Always include vehicle controls and stability tests .
- Synthetic Reproducibility : Batch-to-batch variability can be minimized by strict control of anhydrous conditions and inert atmospheres (N/Ar) during critical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
